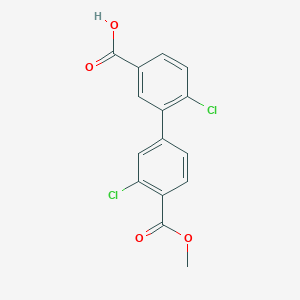

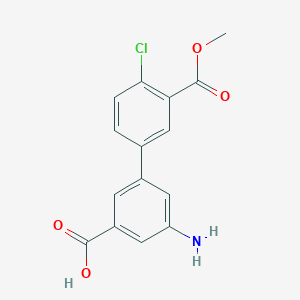

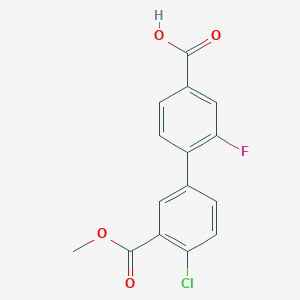

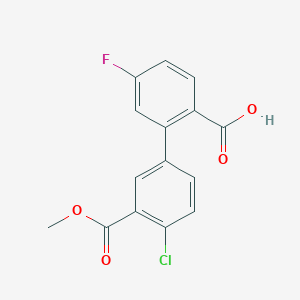

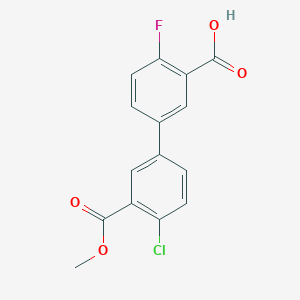

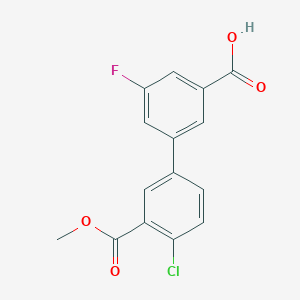

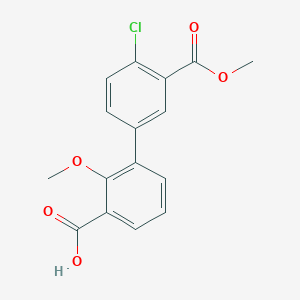

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is a chemical compound . It is a benzoic acid derivative with two chlorine atoms and a methoxycarbonyl group attached to the phenyl ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another study reported the catalytic protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a benzoic acid core (a benzene ring attached to a carboxylic acid group), with chlorine atoms at the 2nd and 5th positions of the benzene ring. Additionally, there is a methoxycarbonyl group (a carbonyl group attached to a methoxy group) at the 4th position .Applications De Recherche Scientifique

Reactions at the Benzylic Position

This compound, due to its benzylic position, can undergo various reactions . These include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, making it a favorable site for these reactions .

Synthesis of Complexes

Similar compounds have been used in the synthesis of complexes with various metal ions . For example, 4-chloro-2-methoxybenzoic acid anion has been used to investigate complexes with Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ . It’s possible that 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could be used in a similar manner.

Synthesis of Benzoates

5-Chloro-2-methoxybenzoic acid has been used in the synthesis of 5-chloro-2-methoxybenzoates of La (III), Ga (III) and Lu (III) . Given the structural similarity, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could potentially be used in a similar way.

Chemical Synthesis Studies

2-Chloro-5-(methylthio)benzoic acid has been used in chemical synthesis studies . Given the structural similarities, 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could potentially be used in similar studies.

Occupational Health Studies

Compounds with similar structures have been used in occupational health studies . For example, 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid has been used to investigate occupational asthma, rhinitis, and contact urticaria . It’s possible that 2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid could be used in similar studies.

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-5-(trifluoromethyl)benzoic acid, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mécanisme D'action

Target of Action

It’s worth noting that benzoic acid derivatives are often used in the synthesis of a variety of pharmaceutical compounds . They can interact with a wide range of biological targets depending on their specific chemical structure and the presence of functional groups .

Mode of Action

Benzoic acid derivatives are known to interact with their targets through various mechanisms, including binding to active sites, inhibiting enzymatic activity, or modulating receptor function . The presence of the chloro and methoxycarbonyl groups in the phenyl rings of this compound could potentially influence its interaction with its targets.

Biochemical Pathways

Benzoic acid derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets . For instance, they can be involved in pathways related to inflammation, pain perception, and microbial growth inhibition .

Pharmacokinetics

Benzoic acid derivatives are generally well absorbed and can be distributed throughout the body . They are often metabolized in the liver, where they can be conjugated to glycine and excreted as hippuric acid .

Propriétés

IUPAC Name |

2-chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-7-9(3-5-13(11)17)8-2-4-12(16)10(6-8)14(18)19/h2-7H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISFXPUJIQLMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20692047 |

Source

|

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(4-chloro-3-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1261917-35-4 |

Source

|

| Record name | 4,4'-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20692047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.